(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
Description
(1R,5R,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride is a fluorinated bicyclic amine hydrochloride salt with a molecular formula of C₆H₉F₃N·HCl. Its structure features a rigid bicyclo[3.1.0]hexane scaffold, a trifluoromethyl (-CF₃) group at position 6, and a secondary amine protonated as a hydrochloride salt. The stereochemistry (1R,5R,6S) is critical for its pharmacological interactions, as enantiomers often exhibit divergent biological activities . This compound is primarily used as a building block in medicinal chemistry, particularly in central nervous system (CNS) drug discovery, owing to the -CF₃ group’s ability to enhance metabolic stability and membrane permeability .
Properties
Molecular Formula |
C6H9ClF3N |
|---|---|
Molecular Weight |
187.59 g/mol |
IUPAC Name |
(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)4-3-1-2-10-5(3)4;/h3-5,10H,1-2H2;1H/t3-,4+,5-;/m1./s1 |
InChI Key |
COMBNBLVOLGGQN-YMDUGQBDSA-N |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1[C@@H]2C(F)(F)F.Cl |
Canonical SMILES |
C1CNC2C1C2C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the selective introduction of the trifluoromethyl group.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, usually by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bicyclic amine core participates in nucleophilic substitution reactions, particularly at the nitrogen atom. The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating bond cleavage or substitution under acidic or basic conditions.
Key Findings :
-
The hydrochloride salt readily undergoes deprotonation in basic media to regenerate the free amine, enabling further functionalization .
-
Thionyl chloride-induced dehydration forms reactive intermediates like tetrahydropyridine 6 , which can be reduced to yield hydrogenated products .
Reduction and Hydrogenation
Catalytic hydrogenation is employed to saturate double bonds or remove protective groups. The bicyclic framework’s rigidity influences reaction stereoselectivity.
Key Findings :
-
Hydrogenation of intermediary olefins (e.g., 6 ) proceeds without disrupting the bicyclo[3.1.0]hexane core, preserving stereochemical integrity .
-
The cyclopropane ring remains intact under standard hydrogenation conditions, demonstrating structural robustness.
Acid-Base Reactions
As a hydrochloride salt, the compound participates in acid-base equilibria, influencing solubility and reactivity.
| Property | Value | Conditions | Source |
|---|---|---|---|
| pKa (amine) | ~8.5 | Aqueous solution | |
| Solubility | >50 mg/mL in H₂O | Room temperature |
Key Findings :
-
The hydrochloride salt’s high water solubility (>50 mg/mL) makes it advantageous for pharmaceutical formulations .
-
Deprotonation occurs near physiological pH, enabling reversible binding to biological targets.
Functional Group Transformations
The trifluoromethyl group modulates electronic effects, directing regioselectivity in electrophilic substitutions or couplings.
Key Findings :
-
Methyl ester derivatives (e.g., 3 ) are hydrolyzed to carboxylic acids under basic conditions, critical for generating bioactive metabolites .
-
HATU-mediated couplings enable the introduction of sulfonamide groups, enhancing binding affinity in receptor studies .
Biological Interactions
The compound’s reactivity extends to non-covalent interactions with biological targets, particularly neurotransmitter receptors.
| Target | Binding Affinity (Ki) | Mechanism | Source |
|---|---|---|---|
| α4β2 nAChR | 2.4 nM | Competitive antagonism via π-π stacking and H-bonding | |
| RBP4-TTR complex | IC₅₀ = 0.8 µM | Disruption of protein-protein interactions |
Key Findings :
-
The trifluoromethyl group enhances hydrophobic interactions with receptor pockets, contributing to sub-nanomolar affinity at α4β2 nicotinic receptors .
-
Conformational changes induced in RBP4-TTR complexes suggest allosteric modulation capabilities .
Stability and Degradation
Reactivity under thermal or photolytic conditions is critical for storage and handling.
| Condition | Observation | Source |
|---|---|---|
| Thermal (100°C, 24h) | <5% decomposition | |
| Aqueous hydrolysis (pH 7.4, 37°C) | Stable for >48h |
Key Findings :
-
High thermal stability (<5% degradation at 100°C) ensures viability in synthetic workflows.
-
No significant hydrolysis occurs under physiological conditions, supporting in vivo applications .
Comparative Reactivity with Analogues
Stereochemical and structural variations significantly alter reactivity:
| Compound | Key Difference | Reactivity Impact | Source |
|---|---|---|---|
| (1R,5R,6R)-isomer | CF₃ stereochemistry | Reduced α4β2 receptor affinity (Ki = 18 nM) | |
| 3-azabicyclo[3.1.0]hexane | Nitrogen position | Enhanced metabolic stability |
Key Findings :
Scientific Research Applications
(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride is a specialty chemical with the molecular formula and a molecular weight of 187.59 g/mol . It is also known by its CAS number 1955505-59-5 .
Synonyms
- (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
- 1821706-74-4
- AKOS026744305
- CS-0303994
- EN300-88814
Potential Applications
While the provided search results do not offer specific applications of (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride, they do provide information on related compounds and potential areas of research:
- α4β2 receptor research A chemical optimization process, guided by in vitro affinity at the α4β2 receptor along with selectivity against the α3β4 receptor, led to the identification of 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride .
- Antitumor agents Novel heterocyclic compounds containing a 3-spiro[3-azabicyclo[3.1.0]hexane]oxindole framework have been studied as potential antitumor agents .
- Diabetes treatment Ertugliflozin, which has the chemical names β-L-Idopyranose, 1,6-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-C-(hydroxymethyl)- and (1S,2S,3S,4R,5S)-5-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol, is used in the treatment of type 2 diabetes .
- Bacterial DNA gyrase inhibitors 4-(aminomethyl)quinolin-2(1H)-ones can inhibit bacterial DNA gyrase .
Mechanism of Action
The mechanism of action of (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Enantiomeric and Diastereomeric Variants
- (1R,5R,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride
- Structural Difference : The 6S configuration in the target compound is replaced with 6R.
- Implications : Stereochemical inversion at position 6 can alter receptor binding affinity. For example, in mGlu2/3 receptor agonists, such changes significantly modulate selectivity and potency .
- Availability : This enantiomer is supplied by seven vendors, suggesting broader industrial utility compared to the 6S variant, which is discontinued by multiple suppliers .
Substituent Modifications
- (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane Hydrochloride Structural Difference: The -CF₃ group is replaced with -CHF₂, and the azabicyclo system is 3-aza (vs. 2-aza in the target compound). The 3-aza configuration may shift nitrogen positioning, affecting hydrogen-bonding interactions . Molecular Weight: 241.77 g/mol (vs. 195.6 g/mol for the target compound) .
- 2-((1R,5S,6S)-6-(2-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-3-carboxamido)benzoic Acid Structural Difference: A 2-(trifluoromethyl)phenyl substituent is appended to the bicyclic core. Implications: The aromatic substituent enhances π-π stacking interactions, as demonstrated in nonretinoid antagonists for age-related macular degeneration. This modification improves target engagement but may reduce blood-brain barrier penetration compared to the parent compound .
Functional Group Variations
- (1R,2S,5S)-Methyl 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride Structural Difference: A methyl ester replaces the -CF₃ group, and dimethyl substituents are added at position 4. Implications: The ester group serves as a prodrug motif, enhancing solubility.
Key Data Table: Structural and Commercial Comparison
Research Findings and Implications
- Stereochemistry Matters : The 6S configuration in the target compound is less commercially available, possibly due to synthetic challenges or lower demand. In contrast, the 6R enantiomer is widely accessible, hinting at its preferential use in early-stage drug discovery .
- -CF₃ vs. -CHF₂ : The trifluoromethyl group’s stronger electron-withdrawing effects enhance metabolic stability compared to difluoromethyl analogs, as seen in fluorinated CNS agents .
- Functional Group Trade-offs : While aromatic substituents (e.g., in ) improve target affinity, they may compromise pharmacokinetic properties, underscoring the need for balanced molecular design .
Biological Activity
(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride is a bicyclic compound that has garnered interest in pharmacological research due to its potential biological activities, particularly as a ligand for various receptors. This article explores its biological activity, including its effects on specific receptor interactions and cellular processes.
Chemical Structure and Properties
- IUPAC Name : (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride
- CAS Number : 1821706-74-4
- Molecular Formula : C₆H₉ClF₃N
- Molecular Weight : 187.59 g/mol
- Purity : 97% .
Biological Activity Overview
The compound exhibits significant biological activities, primarily through its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). Recent studies have highlighted its role as a selective antagonist for the α4β2 nAChR subtype, which is implicated in various neurological conditions.
Receptor Binding Affinity
Research indicates that (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride displays high affinity for the α4β2 nAChR:
- Binding Affinity : The compound has been shown to have a binding affinity in the nanomolar range for the α4β2 receptor .
- Selectivity : It demonstrates selectivity against the α3β4 receptor subtype, making it a potential candidate for therapeutic applications in treating depression and other mood disorders .
Study on Antidepressant Effects
In a study aimed at evaluating the antidepressant potential of various compounds, (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride was found to significantly reduce immobility time in the forced swim test, indicating potential antidepressant-like effects:
- Methodology : Mice were subjected to behavioral tests following administration of the compound.
- Results : The compound decreased immobility time compared to control groups, suggesting enhanced mood and reduced depressive behaviors .
Cytostatic Effects on Tumor Cells
Another investigation focused on the cytostatic properties of related bicyclic compounds showed that modifications to the bicyclic structure could influence cell cycle dynamics:
- Cell Lines Tested : 3T3-SV40 cells were treated with various azabicyclo compounds.
- Findings : Compounds similar to (1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride exhibited significant inhibition of cell proliferation and induced cell cycle arrest at the G0/G1 phase .
Summary of Biological Activities
Q & A
Q. Methodological Protocol :
Validate receptor expression via qPCR/Western blot.
Use intracellular Ca²⁺ flux (FLIPR) assays with negative controls (e.g., mGluR2 KO cells).
Cross-reference with crystallography data (e.g., PDB 6XEZ for mGluR2 ligand interactions) .
How can the metabolic stability of this compound be improved for in vivo studies?
Advanced Research Focus
The bicyclic scaffold undergoes hepatic oxidation (CYP3A4/2D6). Strategies include:
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
